molecular formula C19H20FN5O2S B12156364 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-fluorophen yl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(2-fluorophen yl)acetamide

Cat. No.: B12156364
M. Wt: 401.5 g/mol
InChI Key: XUAUSVVIKDWXDO-UHFFFAOYSA-N
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Description

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide is a triazole-based acetamide derivative. Its structure features a 1,2,4-triazole core substituted with a 3-(methylethoxy)phenyl group at position 5 and a thioether-linked acetamide moiety bearing a 2-fluorophenyl group.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H20FN5O2S/c1-12(2)27-14-7-5-6-13(10-14)18-23-24-19(25(18)21)28-11-17(26)22-16-9-4-3-8-15(16)20/h3-10,12H,11,21H2,1-2H3,(H,22,26)

InChI Key

XUAUSVVIKDWXDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Substitution Reactions:

    Thioether Formation: The triazole ring is then functionalized with a thiol group, which can be introduced via a nucleophilic substitution reaction with a suitable thiol reagent.

    Acetamide Formation: The final step involves the coupling of the fluorophenyl acetamide with the functionalized triazole derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Halogenated or alkylated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its triazole ring is known for bioactivity, and the fluorinated acetamide moiety can enhance binding affinity and metabolic stability.

Medicine

Medicinally, this compound could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the triazole ring and the fluorinated acetamide group are features commonly found in bioactive molecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could interact with metal ions or other biomolecules, while the fluorinated acetamide group could enhance binding through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

2-[[4-Amino-5-(3-Ethoxyphenyl)-4H-1,2,4-Triazol-3-Yl]Thio]-N-(2-Fluorophenyl)Acetamide
  • Structural Difference : Replaces the methylethoxy (isopropoxy) group with ethoxy at the triazole’s 3-phenyl position.
  • Impact : The shorter ethoxy chain reduces steric hindrance but may decrease lipophilicity compared to the methylethoxy group. Molecular weight is 388.42 (vs. 402.44 for the target compound) .
2-(4,5-Bis(4-Fluorophenyl)-4H-1,2,4-Triazol-3-Ylthio)-N-(4-Bromophenyl)Acetamide (9c)
  • Structural Difference : Features dual 4-fluorophenyl groups on the triazole and a 4-bromophenyl on the acetamide.
  • Demonstrates anti-proliferative activity in studies .

Acetamide Tail Modifications

The acetamide’s aryl group governs target affinity and pharmacokinetics:

2-[[4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazol-3-Yl]Thio]-N-[4-(Dimethylamino)Phenyl]Acetamide
  • Structural Difference: Substitutes 2-fluorophenyl with 4-dimethylaminophenyl on the acetamide.
  • Impact: The dimethylamino group introduces basicity, enhancing solubility in acidic environments. Molecular weight is 386.45 .
2-[[4-Amino-5-(4-Fluorophenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl]-N-(3-Fluoro-4-Methylphenyl)Acetamide
  • Structural Difference : Utilizes 4-fluorophenyl on the triazole and 3-fluoro-4-methylphenyl on the acetamide.
  • Molecular weight: 368.38 .

Sulfur Linker Modifications

Replacing the thioether (-S-) with sulfonyl (-SO2-) alters electronic properties:

N-(4-(3-Ethoxy-5-(2-Fluorophenyl)-1H-1,2,4-Triazol-1-Yl)-Phenyl)-2-(Phenylsulfonyl)Acetamide (54)
  • Structural Difference : Sulfonyl group replaces thioether.
  • Impact : The sulfonyl group increases polarity and oxidative stability but may reduce cell permeability. Reported melting point: 204–206°C .

Comparative Data Table

Compound Name / ID Triazole Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Properties/Activity
Target Compound 3-(Methylethoxy)phenyl 2-Fluorophenyl C19H19FN4O2S 402.44 N/A (Theoretical)
3-Ethoxyphenyl 2-Fluorophenyl C18H17FN4O2S 388.42 Higher solubility vs. target
2-Fluorophenyl 4-Dimethylaminophenyl C18H19FN6OS 386.45 Enhanced basicity
9c 4,5-Bis(4-fluorophenyl) 4-Bromophenyl C22H15BrF2N4OS 509.35 Anti-proliferative activity
4-Fluorophenyl 3-Fluoro-4-methylphenyl C17H14F2N4OS 368.38 Increased metabolic stability
54 2-Fluorophenyl Phenylsulfonyl derivative C21H19FN4O3S 426.46 Oxidative stability

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Methylethoxy and bromophenyl substituents increase logP values, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Melting Points : Higher melting points (e.g., 219°C for 9c) correlate with crystalline stability, impacting formulation feasibility .

Metabolic Considerations

  • Fluorine Substitution : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .
  • Alkoxy Groups : Methylethoxy may undergo slower oxidative metabolism than ethoxy, improving bioavailability .

Biological Activity

The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a triazole ring and an acetamide moiety. Its molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S, and it has a molecular weight of approximately 413.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Characteristics

The structure of the compound includes:

  • Triazole Ring : Known for its ability to interact with various biological targets.
  • Acetamide Group : Contributes to the compound's solubility and biological activity.
  • Methylethoxy and Fluorophenyl Substituents : These groups enhance the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. This interaction leads to various therapeutic effects, making it a candidate for drug development.

Anticancer Properties

Research has shown that compounds similar to 2-{4-amino-5-3-(methylethoxy)phenyl} exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that triazole derivatives can inhibit the growth of human lung carcinoma (A549) and breast cancer cells by inducing apoptosis through various pathways such as DNA damage response and reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.

Case Studies

  • Antiproliferative Activity :
    • A study evaluating the effects of triazole derivatives on cancer cells indicated that compounds with similar structures to 2-{4-amino-5-3-(methylethoxy)phenyl} showed a dose-dependent inhibition of cell proliferation in sensitive cancer cell lines .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of triazole-containing compounds revealed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Data Summary

Property Details
Molecular FormulaC20H23N5O3SC_{20}H_{23}N_{5}O_{3}S
Molecular Weight413.5 g/mol
IUPAC Name2-{4-amino-5-3-(methylethoxy)phenyl}-N-(2-fluorophenyl)acetamide
Biological ActivitiesAnticancer, Antimicrobial
Mechanism of ActionEnzyme inhibition, receptor modulation

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